3-Pyrrolidinone,5-methyl-,HCl
Description
Contextual Significance of Pyrrolidinone Derivatives in Synthetic Chemistry
Pyrrolidinone derivatives are recognized as essential building blocks in organic synthesis due to their versatile chemical properties and prevalence in pharmacologically active molecules. nih.govontosight.ai The pyrrolidinone scaffold is a key structural feature in compounds investigated for a wide array of therapeutic applications, including antibacterial, anticancer, and central nervous system activities. researchgate.netontosight.aitandfonline.com The inherent reactivity of the lactam functionality, combined with the potential for substitution at various positions on the ring, provides chemists with a robust platform for molecular design.
Modern synthetic chemistry has seen the development of numerous sophisticated methods for constructing the pyrrolidinone core. These strategies often prioritize efficiency, atom economy, and stereocontrol. Notable approaches include 1,3-dipolar cycloaddition reactions, which are a classic and highly studied method for forming five-membered heterocyclic rings. nih.gov Furthermore, the use of multicomponent reactions (MCRs) has gained prominence as a sustainable technique to generate complex pyrrolidinone structures from simple precursors in a single step. tandfonline.com Recent advancements also leverage organocatalysis to control the stereochemical outcome of reactions, producing chiral pyrrolidinone derivatives with high precision. acs.org These ongoing synthetic innovations underscore the continued importance of the pyrrolidinone framework in accessing novel chemical matter.
Historical Perspective of 3-Pyrrolidinone (B1296849), 5-methyl-, HCl Research Trajectories
Specific historical documentation for the synthesis of 3-Pyrrolidinone, 5-methyl-, HCl is not widely detailed in seminal literature; however, the synthesis of its core structure and protected analogues can be traced back several decades. A key report from 1988 detailed a method for preparing N-protected 5-alkyl-3-pyrrolidinones. clockss.org In this research, 1-(4-methylphenyl)sulfonyl-5-methyl-3-pyrrolidinone was synthesized through the rhodium (II) acetate-catalyzed decomposition of N-(4-diazo-1-methyl-3-oxobutyl)-4-methylbenzenesulfonamide. clockss.org This work demonstrated an effective intramolecular carbene insertion into the N-H bond to form the 3-pyrrolidinone ring system. clockss.org The study also noted that the tosyl protecting group is readily removable, providing a clear synthetic pathway to the parent 5-methyl-3-pyrrolidinone ring.
This method represents a significant step in the synthetic history of this class of compounds, establishing a route from acyclic precursors to the functionalized heterocyclic core. Earlier and parallel research often focused on related pyrrolidinone structures, such as 2-pyrrolidinones, which can be synthesized from biomass-derived starting materials like levulinic acid. researchgate.netorgsyn.org The synthesis of the 3-pyrrolidinone isomer, particularly with alkyl substitution at the 5-position, represented a distinct synthetic challenge that was addressed by these later methodologies.
Scope and Objectives of Current Academic Investigations
Contemporary research on 5-methyl-3-pyrrolidinone and its derivatives is primarily focused on two strategic areas: its application as a chiral building block in asymmetric synthesis and its incorporation into novel bioactive molecules. The chiral nature of the substituted pyrrolidinone ring makes it a valuable tool in organocatalysis for controlling the stereochemical outcome of chemical reactions.
A significant area of investigation involves the use of closely related structures, such as 5-methylpyrrolidine-3-carboxylic acid, as catalysts. Research has shown that these derivatives can efficiently catalyze enantioselective Mannich-type reactions, producing anti-Mannich products with excellent diastereoselectivity (up to 99:1) and enantioselectivity (up to >99% ee). acs.org The position of the functional groups on the pyrrolidine (B122466) ring plays a critical role in directing the stereochemical course of the carbon-carbon bond formation. acs.org Building on this, recent studies have focused on developing concise, enantioselective methods for the synthesis of these catalysts themselves. For example, organocatalytic Michael addition reactions have been developed to produce highly enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid in just two steps from simple starting materials. rsc.orgrsc.org
Another major objective of current research is the synthesis of new therapeutic agents. In a 2023 study, a series of derivatives based on a 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold were synthesized and evaluated for antibacterial activity. mdpi.com Several of the resulting hydrazone compounds demonstrated potent efficacy against pathogenic bacteria, including Staphylococcus aureus, with some showing stronger inhibition than the control antibiotic cefuroxime (B34974) and demonstrating an ability to disrupt bacterial biofilms. mdpi.com These investigations highlight the role of the 5-oxopyrrolidine core as a versatile scaffold for the development of new antibacterial agents.
Data Tables
Table 1: Chemical Properties of 3-Pyrrolidinone, 5-methyl-, Hydrochloride
| Property | Value |
| IUPAC Name | 5-methylpyrrolidin-3-one hydrochloride |
| CAS Number | 104717-73-9 |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Canonical SMILES | CC1CC(=O)NC1.Cl |
Table 2: Summary of Recent Research Findings
| Research Area | Derivative Investigated | Key Findings | Reference |
| Asymmetric Organocatalysis | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Efficiently catalyzes enantioselective anti-Mannich reactions, yielding products with high diastereo- and enantioselectivity. | acs.org |
| Catalyst Synthesis | 5-methylpyrrolidine-3-carboxylic acid | Developed a concise, two-step synthesis using an organocatalytic enantioselective Michael addition. | rsc.orgrsc.org |
| Antibacterial Agents | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | New derivatives showed potent activity against S. aureus and E. coli, including biofilm disruption. | mdpi.com |
| Heterocyclic Synthesis | Pyrrolidinone-based Morita–Baylis–Hillman carbonates | Used as substrates in catalyst-controlled divergent annulations to create complex spirocyclic systems. | acs.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383734-93-7 | |
| Record name | 5-methylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Pyrrolidinone,5 Methyl ,hcl and Its Stereoisomers
Chemo- and Regioselective Synthetic Routes to 3-Pyrrolidinone (B1296849), 5-methyl-, HCl
Achieving precise control over the placement of functional groups (regioselectivity) and the selective reaction of one functional group over others (chemoselectivity) is paramount in constructing the 5-methyl-3-pyrrolidinone framework.
Novel Cyclization Strategies
Modern synthetic chemistry has introduced several innovative cyclization methods applicable to the formation of substituted pyrrolidinones. One such strategy involves the [3+2] cycloaddition of azaoxyallyl cations with appropriately substituted alkenes. nih.gov In a hypothetical application to the target molecule, an azaoxyallyl cation could react with propylene (B89431) to form the 5-methyl-substituted pyrrolidinone ring. The regioselectivity of this cycloaddition would be crucial for installing the methyl group at the C5 position.
Another novel approach is the use of radical cyclizations. For instance, the 5-endo-trig cyclization of conjugated 2-azaallyl radicals, generated from precursors like 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes, offers a pathway to functionalized pyrrolinones. nih.gov Adapting this methodology could provide a regioselective route to the 3-pyrrolidinone core.
Ring-Closing Reactions for Pyrrolidinone Core Construction
More established ring-closing reactions remain fundamental to pyrrolidinone synthesis. Intramolecular cyclization of linear precursors is a common and effective strategy. researchgate.net For the synthesis of 5-methyl-3-pyrrolidinone, a suitable acyclic precursor, such as an N-protected 4-amino-1-penten-3-one, could undergo an intramolecular aza-Michael addition to furnish the desired heterocyclic ring.
Ring-closing metathesis (RCM) represents another powerful tool, particularly for creating unsaturated pyrrolidinone precursors which can be subsequently reduced. organic-chemistry.orgresearchgate.net An appropriately designed N-acyl-protected diene, for instance, could be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a pyrrolinone, which upon reduction would yield the 5-methyl-3-pyrrolidinone. researchgate.net The success of RCM often depends on factors like catalyst choice and the suppression of side reactions. nih.gov
Stereoselective and Enantioselective Synthesis of Chiral 3-Pyrrolidinone, 5-methyl-, HCl
The C5 position of 5-methyl-3-pyrrolidinone is a stereocenter, making the development of asymmetric syntheses essential for accessing enantiomerically pure forms.
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Organocatalysis has emerged as a premier strategy for the asymmetric synthesis of heterocyclic compounds. rsc.orgnih.gov Research has demonstrated that organocatalytic enantioselective Michael addition reactions can be used to concisely synthesize precursors for highly enantiomerically enriched 5-alkyl-substituted pyrrolidine (B122466) derivatives. rsc.orgrsc.org
In a pertinent example, the synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, a closely related analogue, was achieved in two steps with high enantiomeric purity. rsc.org The key step involves the Michael addition of nitromethane (B149229) to ethyl (E)-4-oxohex-2-enoate, catalyzed by a bifunctional thiourea (B124793) organocatalyst derived from cinchonidine. This reaction sets the two contiguous stereocenters which, after a subsequent reductive cyclization step, form the pyrrolidine ring. rsc.org
Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursor Synthesis
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions that can establish key stereocenters in precursors for chiral pyrrolidinones. researchgate.net
In a typical sequence, an achiral carboxylic acid is converted to an N-acyl oxazolidinone. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the steric influence of the substituents on the auxiliary. Subsequent cleavage of the auxiliary reveals an enantiomerically enriched product that can be carried forward to the target molecule. This approach was notably used in the synthesis of the FDA-approved drug Netarsudil to install a key stereocenter. nih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
Biocatalytic Transformations for Stereocontrol
Biocatalysis offers a powerful and sustainable alternative for asymmetric synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. mdpi.com A groundbreaking approach for forming chiral pyrrolidines is the use of engineered enzymes for intramolecular C(sp³)–H amination. escholarship.orgacs.orgcaltech.edu
Scientists have employed directed evolution to engineer cytochrome P411 enzymes to catalyze the insertion of an alkyl nitrene, generated from an organic azide (B81097), into an unactivated C–H bond to form a pyrrolidine ring. acs.org This abiological, new-to-nature reaction forges the C-N bond with exceptional enantioselectivity. escholarship.orgacs.orgcaltech.eduacs.org For example, the evolved variant P411-PYS-5149 can catalyze the cyclization of various azide precursors to yield chiral pyrrolidines with high efficiency and enantiomeric ratios. acs.orgnih.gov While this method directly produces pyrrolidines (amines) rather than pyrrolidinones (ketones), the resulting chiral amine could be converted to the target 3-pyrrolidinone via a selective oxidation step.
Another biocatalytic strategy involves transaminase-triggered cyclizations. acs.org Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a prochiral ketone. acs.org This can be applied to ω-haloketones; the enzyme creates a chiral ω-haloamine intermediate which then undergoes spontaneous intramolecular cyclization to yield a chiral 2-substituted pyrrolidine. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed.
Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines via C-H Amination
Efficient Derivatization Strategies for 3-Pyrrolidinone, 5-methyl-, HCl
The 5-methyl-3-pyrrolidinone scaffold serves as a versatile building block in synthetic organic chemistry. Its inherent functionality—a secondary amine, a ketone, and multiple carbon centers—offers several avenues for structural modification. Efficient derivatization strategies are crucial for creating analogues with tailored properties. These strategies can be broadly categorized by the site of functionalization: the nitrogen atom, the carbon centers of the pyrrolidine ring, and through addition reactions at the carbonyl group or adjacent carbons.
Functionalization at Nitrogen (N-Substitution)
The secondary amine of the pyrrolidinone ring is a primary site for derivatization due to its nucleophilicity. N-substitution reactions are commonly employed to introduce a wide variety of functional groups, which can modulate the molecule's physical, chemical, and biological properties.
N-Alkylation and N-Arylation: Direct alkylation of the nitrogen atom can be achieved using various alkylating agents. For instance, N-allyl-substituted pyrrolidine derivatives can be prepared by treating the parent compound with allyl bromide. acs.org This reaction introduces an unsaturated moiety that can be used for further transformations. Similarly, N-arylation can be accomplished, often through metal-catalyzed cross-coupling reactions, providing access to a broad range of N-aryl pyrrolidinones.
N-Acylation and Carbamoylation: The nitrogen can be readily acylated using acyl chlorides or anhydrides. A common N-acylation strategy involves the introduction of a tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This transformation is not only a protection strategy but also a key step in multi-step syntheses. The resulting N-Boc-5-methyl-3-pyrrolidinone is a stable intermediate amenable to further modifications at other positions. Subsequent removal of the Boc group can be achieved under acidic conditions, for example, with trifluoroacetic acid (TFA). researchgate.net
Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds
| Reaction Type | Reagent(s) | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Allyl bromide, Indium | THF, 60 °C | N-allyl-pyrrolidine |
| N-Acylation | Boc₂O, DMAP | MeCN, rt | N-Boc-pyrrolidinone |
| N-Arylation | Arylboronic acids | Nickel-catalyst | N-aryl-pyrrolidinone |
Modifications at Carbon Centers (C-Substitution)
Modifying the carbon skeleton of 5-methyl-3-pyrrolidinone is more complex than N-substitution but offers significant opportunities for structural diversification. Strategies often involve reactions at the α-carbons to the carbonyl group (C2 and C4) or at the C5 position.
α-Functionalization: The carbon atoms adjacent to the carbonyl group (C2 and C4) are susceptible to enolate formation under basic conditions. The resulting enolate can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. While direct, selective functionalization can be challenging due to potential regioselectivity issues (C2 vs. C4 deprotonation), this remains a powerful method for C-C bond formation.
Cycloaddition Reactions: [3+2] Cycloaddition reactions represent a sophisticated method for constructing highly substituted pyrrolidine rings from acyclic precursors, often with excellent control over stereochemistry. acs.orgresearchgate.net For instance, the reaction between azomethine ylides and various dipolarophiles can generate densely functionalized pyrrolidines. acs.orgnih.gov While this is a method for synthesis rather than derivatization of a pre-existing ring, the principles can inform strategies for building complexity around the core structure.
Table 2: Methodologies for Carbon Center Modification
| Strategy | Key Intermediates | Type of Modification | Stereocontrol |
|---|---|---|---|
| α-Alkylation | Enolates | C-C bond formation at C2/C4 | Often yields mixtures |
| Michael Addition | Enones, Nitroalkanes | C-C bond formation | Can be highly enantioselective |
| [3+2] Cycloaddition | Azomethine ylides | Ring construction | Excellent diastereoselectivity |
Halogenation and Other Electrophilic/Nucleophilic Additions
The pyrrolidinone ring can undergo halogenation and other addition reactions, providing pathways to a diverse set of derivatives.
Halogenation: Halogenated pyrrolidone derivatives have been synthesized and studied for their chemical properties. nih.gov The halogenation of pyrrolidinium-based cations has been investigated thermodynamically, showing that fluorination and chlorination are generally favorable reactions. acs.orgacs.org The reaction can occur at various positions on the carbon ring, with the specific site depending on the reaction conditions and the electronic properties of the substrate. acs.orgacs.org For 5-methyl-3-pyrrolidinone, electrophilic halogenation could potentially occur at the α-carbon positions (C2 and C4) via an enol or enolate intermediate.
Nucleophilic Addition to the Carbonyl Group: The ketone at the C3 position is a key site for nucleophilic attack. Reduction of the carbonyl group, for example using reducing agents like sodium borohydride, would yield the corresponding 5-methylpyrrolidin-3-ol. google.com This introduces a hydroxyl group that can be used for further functionalization, such as esterification or etherification.
Conjugate (Michael) Additions: While 3-pyrrolidinone itself is not an α,β-unsaturated system, related pyrrolidinone derivatives containing an endocyclic or exocyclic double bond can undergo nucleophilic conjugate additions. nih.govacs.org The synthesis of pyrrolidine derivatives often utilizes Michael addition reactions as a key step. For example, organocatalytic enantioselective Michael additions of nitroalkanes to 4-oxo-2-enoates have been developed to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are precursors to compounds like 5-methyl-3-pyrrolidinone. rsc.orgrsc.org
Table 3: Summary of Addition and Halogenation Reactions
| Reaction Type | Reagent(s) | Site of Reaction | Resulting Functional Group |
|---|---|---|---|
| Electrophilic Halogenation | Br₂, Cl₂, F₂ | C2/C4 carbons | C-Halogen bond |
| Carbonyl Reduction | Sodium borohydride | C3 carbonyl | Hydroxyl group |
| Nucleophilic Addition | Organometallic reagents | C3 carbonyl | C-C bond and Hydroxyl |
Chemical Reactivity and Mechanistic Studies of 3 Pyrrolidinone,5 Methyl ,hcl
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 3-Pyrrolidinone (B1296849), 5-methyl-, HCl is dictated by the interplay of its functional groups: a secondary amine (as a hydrochloride salt), a ketone, and an alkyl substituent on the pyrrolidine (B122466) ring.
Reactions at the Carbonyl Center
The carbonyl group at the 3-position is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing effect of the adjacent nitrogen atom, although this effect is modulated by the nitrogen's loan pair delocalization. Reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄, LiAlH₄), and amines, are expected to occur. youtube.com
The protonated nitrogen in the hydrochloride salt form would likely need to be neutralized with a base prior to or during the reaction to prevent it from interfering with the nucleophile or the reaction's progress. The stereochemical outcome of such additions would be influenced by the steric hindrance posed by the methyl group at the 5-position, potentially leading to diastereoselective product formation.
Deprotonation and Enolate Chemistry
The presence of α-protons on the carbons adjacent to the carbonyl group (C2 and C4) allows for the formation of an enolate under basic conditions. youtube.comlibretexts.orglibretexts.org The regioselectivity of deprotonation would be influenced by both steric and electronic factors. The protons at the C4 position are adjacent to the methyl-substituted C5, while the protons at C2 are adjacent to the nitrogen atom.
Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be expected to generate the corresponding enolate. This enolate, being a powerful nucleophile, could then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. libretexts.orglibretexts.org182.160.97 The stereochemistry of these alkylation reactions would be a critical aspect to consider, with the existing stereocenter at C5 potentially directing the approach of the electrophile.
Ring-Opening and Ring-Expansion Reactions
The pyrrolidinone ring is generally stable; however, under certain conditions, ring-opening or ring-expansion reactions can occur. Acid- or base-catalyzed hydrolysis of the amide bond is a potential ring-opening pathway, which would lead to the formation of an amino acid derivative. khanacademy.org Reductive ring-opening methods have also been reported for pyrrolidines, often employing specific catalysts. nih.gov
Ring-expansion reactions of pyrrolidine derivatives are less common but can be achieved through specific rearrangement reactions, often involving the formation of a reactive intermediate. The specific substitution pattern of 3-Pyrrolidinone, 5-methyl-, HCl would influence the feasibility and outcome of such transformations.
Role in Pericyclic and Cascade Reactions
Pyrrolidine and pyrrolidinone scaffolds are valuable building blocks in pericyclic and cascade reactions for the synthesis of complex heterocyclic systems. nih.govresearchgate.netroyalsocietypublishing.orgmdpi.commdpi.comresearchgate.netnih.gov For instance, derivatives of 3-pyrrolidinone could potentially act as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to form spiro-pyrrolidinyl frameworks. royalsocietypublishing.org
Furthermore, the enolate of 5-methyl-3-pyrrolidinone could potentially participate as a diene or dienophile in Diels-Alder reactions, depending on the reaction partner and conditions, leading to the formation of fused polycyclic systems. researchgate.net Cascade reactions, which involve a sequence of intramolecular reactions, could also be envisioned, initiated by a reaction at one of the functional groups of the molecule.
Reaction Kinetics and Thermodynamic Analyses
Computational chemistry could provide valuable insights into the thermodynamics and kinetics of potential reactions. beilstein-journals.orgresearchgate.net Density Functional Theory (DFT) calculations could be employed to model reaction pathways, determine activation energies, and predict product distributions for the various transformations discussed above. Such theoretical studies would be instrumental in guiding future experimental work on this compound.
Applications of 3 Pyrrolidinone,5 Methyl ,hcl As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The pyrrolidinone core is a prevalent motif in a wide array of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activity. mdpi.com The strategic placement of a ketone and a methyl group in 3-Pyrrolidinone (B1296849), 5-methyl-, HCl provides multiple reaction sites for elaboration into more complex heterocyclic frameworks. The pyrrolidine (B122466) scaffold itself is a key structural component in numerous pharmaceuticals and natural products. nih.gov
The synthesis of functionalized pyrrolidinone scaffolds can be achieved through various synthetic strategies, including cascade reactions that allow for the construction of densely substituted pyrrolidinone rings in a single step. acs.org While direct examples starting from 3-Pyrrolidinone, 5-methyl-, HCl are not extensively documented in readily available literature, the general reactivity of the pyrrolidinone ring system suggests its utility in constructing fused and spirocyclic heterocyclic systems. For instance, the ketone functionality can serve as an electrophilic site for reactions with a variety of nucleophiles, leading to the formation of new rings.
The development of novel synthetic methodologies for creating polysubstituted pyrrolidines is an active area of research, with organocatalytic approaches being particularly prominent. researchgate.net These methods often involve the construction of the pyrrolidine ring itself; however, the functionalization of pre-existing chiral pyrrolidinone building blocks like 3-Pyrrolidinone, 5-methyl-, HCl offers a complementary and efficient strategy for accessing complex heterocyclic targets. The inherent chirality of this starting material is a significant advantage, as it can be transferred to the final product, obviating the need for chiral separations or asymmetric induction steps later in the synthesis.
Utilization in Asymmetric Total Synthesis
The use of chiral building blocks derived from the "chiral pool" is a cornerstone of modern asymmetric total synthesis. acs.org 3-Pyrrolidinone, 5-methyl-, HCl, with its defined stereochemistry, is a prime candidate for this approach. Its incorporation into a synthetic route can establish key stereocenters early on, guiding the stereochemical outcome of subsequent transformations.
While specific total syntheses employing 3-Pyrrolidinone, 5-methyl-, HCl as a starting material are not frequently reported, the closely related derivative, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid, has been utilized as a catalyst in diastereo- and enantioselective organocatalytic reactions. rsc.org This highlights the synthetic value of the 5-methyl-substituted pyrrolidine framework in controlling stereochemistry. It is plausible that 3-Pyrrolidinone, 5-methyl-, HCl could serve as a precursor to such catalysts or be directly incorporated as a structural fragment in the total synthesis of natural products or pharmaceutical agents.
The general strategy in asymmetric synthesis often involves the use of chiral scaffolds to construct complex molecules with high levels of stereocontrol. nih.govmdpi.com The pyrrolidine ring, due to its conformational constraints and the stereochemical information embedded within its substituted derivatives, is a popular choice for this purpose. acs.org The synthesis of various chiral pyrrolidines from achiral starting materials is a well-established field, further underscoring the importance of this heterocyclic system in asymmetric synthesis. nih.govmdpi.com
Below is a representative table illustrating the types of transformations where a chiral pyrrolidine building block could be instrumental in a total synthesis campaign.
| Transformation | Role of Chiral Pyrrolidine Moiety | Potential Product Class |
| Diastereoselective Alkylation | Directing the approach of an electrophile | Poly-substituted alkaloids |
| Asymmetric Aldol (B89426) Reaction | As a chiral catalyst or ligand | Polyketide natural products |
| 1,3-Dipolar Cycloaddition | As a chiral dipolarophile or precursor to a chiral dipole | Complex nitrogen heterocycles |
| Intramolecular Cyclization | Establishing stereocenters in a fused ring system | Steroidal alkaloids |
Role as a Chiral Auxiliary or Ligand in Catalysis
The application of chiral pyrrolidine derivatives as organocatalysts and ligands in transition metal catalysis is a field of significant interest. nih.govnih.gov The nitrogen atom and the stereocenters within the pyrrolidine ring can coordinate to metal centers or activate substrates through the formation of chiral intermediates, thereby inducing enantioselectivity in a wide range of chemical transformations.
While direct catalytic applications of 3-Pyrrolidinone, 5-methyl-, HCl are not extensively detailed, its structure provides a template for the design of novel chiral ligands and auxiliaries. The ketone functionality can be readily modified to introduce other coordinating groups, and the nitrogen atom can be functionalized to tune the steric and electronic properties of the resulting ligand. The development of new pyrrolidine-based organocatalysts is an ongoing endeavor, with a focus on creating highly efficient and selective catalysts for various asymmetric reactions. mdpi.com
The general principle of a chiral auxiliary involves the temporary incorporation of a chiral molecule to control the stereochemical outcome of a reaction, followed by its removal. The structural features of 3-Pyrrolidinone, 5-methyl-, HCl make it a potential candidate for such a role. For example, it could be condensed with an achiral carboxylic acid to form a chiral amide, which could then undergo diastereoselective alkylation.
The following table summarizes potential catalytic applications where a chiral ligand derived from 3-Pyrrolidinone, 5-methyl-, HCl could be employed.
| Catalytic Reaction | Potential Ligand Type | Metal Catalyst | Expected Outcome |
| Asymmetric Hydrogenation | Chiral Phosphine-Pyrrolidine | Rhodium, Ruthenium | Enantiomerically enriched alkanes |
| Asymmetric Allylic Alkylation | Chiral Diamine-Pyrrolidine | Palladium | Enantiomerically enriched allylic compounds |
| Asymmetric Diels-Alder | Chiral Lewis Acid Complex | Copper, Zinc | Enantiomerically enriched cyclohexenes |
| Asymmetric Michael Addition | Chiral Organocatalyst | - | Enantiomerically enriched carbonyl compounds |
Integration into Polymer and Materials Science (Non-Biological)
The incorporation of functional organic molecules into polymers and materials can impart novel properties and functionalities. Pyrrolidinone-containing polymers, most notably polyvinylpyrrolidone (B124986) (PVP), are well-known for their biocompatibility and are widely used in biomedical applications. However, the integration of chiral pyrrolidinone derivatives like 3-Pyrrolidinone, 5-methyl-, HCl into non-biological polymers and materials is a less explored area.
The pyrrolidinone moiety can introduce polarity and potential hydrogen bonding sites into a polymer backbone or as a pendant group. mdpi.com This can influence the polymer's solubility, thermal properties, and interactions with other molecules. The synthesis of polymers with pyrrolidinone-containing side chains has been reported to affect their interaction with phenols, suggesting potential applications in separation technologies or sensing. researchgate.net
While direct polymerization of 3-Pyrrolidinone, 5-methyl-, HCl is unlikely due to the lack of a polymerizable group, it could be chemically modified to introduce a vinyl, acrylate, or other polymerizable functionality. The resulting chiral monomer could then be polymerized or copolymerized to create new functional materials. The chirality of the monomer unit could lead to polymers with unique chiroptical properties or the ability to act as chiral stationary phases in chromatography.
The versatility of pyrrolidinone derivatives in materials science is also highlighted by their use as auxiliary agents in the development of advanced polymers, specialized coatings, and novel composite materials. nbinno.com The precise chemical structure of these derivatives can significantly impact the mechanical, thermal, and chemical resistance properties of the final material. nbinno.com
The table below outlines potential non-biological applications for polymers derived from 3-Pyrrolidinone, 5-methyl-, HCl.
| Polymer Type | Potential Property | Potential Application |
| Chiral Polymer | Chiral recognition | Chiral chromatography stationary phase |
| Functionalized Polyacrylate | Modified surface properties | Specialty coatings and adhesives |
| Cross-linked Polymer Network | Selective absorption | Separation media for polar molecules |
| Pyrrolidinone-grafted silica | Chiral surface | Heterogeneous catalyst support |
Computational and Theoretical Investigations of 3 Pyrrolidinone,5 Methyl ,hcl
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular and electronic characteristics of 3-Pyrrolidinone (B1296849), 5-methyl-, HCl. These computational methods allow for a detailed exploration of the molecule's conformational preferences and the nature of its frontier molecular orbitals, which are crucial in determining its reactivity.
The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. For 3-Pyrrolidinone, 5-methyl-, HCl, the primary conformations are typically envelope and twisted forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twisted conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.
A conformational search and geometry optimization, hypothetically performed using DFT with the B3LYP functional and a 6-31G* basis set, can identify the stable conformers and their relative energies. The presence of the methyl group at the 5-position and the protonated nitrogen introduces specific steric and electronic effects that influence the conformational landscape. The relative energies of the key conformers are summarized in the table below.
| Conformer | Description | Relative Energy (kcal/mol) |
| E1 (axial) | Envelope with C5 out-of-plane, methyl group axial | 0.00 |
| E2 (equatorial) | Envelope with C5 out-of-plane, methyl group equatorial | 0.85 |
| T1 | Twisted conformation | 1.20 |
This is a hypothetical data table for illustrative purposes.
The results suggest that the envelope conformation with the C5 atom puckered and the methyl group in an axial position is the most stable energy minimum. The equatorial conformer is slightly higher in energy due to potential steric interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com
For 3-Pyrrolidinone, 5-methyl-, HCl, the protonation of the nitrogen atom is expected to significantly lower the energy of both the HOMO and LUMO compared to its free base counterpart. The HOMO is likely to be localized on the oxygen atom of the carbonyl group and the chloride ion, while the LUMO is expected to be centered on the carbonyl carbon and the atoms of the C-N bond. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity. arabjchem.orgresearchgate.net
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the carbonyl oxygen and chloride ion |
| LUMO | -1.2 | Primarily localized on the carbonyl carbon and adjacent atoms |
| HOMO-LUMO Gap (ΔE) | 7.3 | Indicates moderate chemical stability |
This is a hypothetical data table for illustrative purposes.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation energy barriers. rsc.orgrsc.org This provides a detailed understanding of the reaction mechanism at a molecular level.
A transition state represents the highest energy point along the reaction coordinate, connecting reactants and products. britannica.comwikipedia.org Its geometry and electronic structure are critical for understanding the feasibility and stereochemistry of a reaction. For instance, in a nucleophilic addition to the carbonyl group of 3-Pyrrolidinone, 5-methyl-, HCl, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, which in turn rehybridizes from sp2 to a more sp3-like geometry.
Computational methods, such as DFT, can be used to locate and characterize these transition states. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. wikipedia.org It is a crucial factor in determining the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction rate.
Consider a hypothetical base-catalyzed enolization of 3-Pyrrolidinone, 5-methyl-, HCl. The reaction would proceed through a transition state where a proton is being abstracted from the C4 position. The calculated energy barriers for such a process provide quantitative insights into the reaction kinetics.
| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) |
| Enolization | 3-Pyrrolidinone, 5-methyl-, HCl + Base | [TS complex] | Enolate + Conjugate Acid | 15.8 |
This is a hypothetical data table for illustrative purposes.
The calculated energy barrier suggests that this reaction would proceed at a moderate rate under appropriate conditions.
Spectroscopic Property Prediction and Validation (Theoretical Aspects)
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular geometry. acs.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts are then compared to experimental data to validate the computed structure. Discrepancies between theoretical and experimental values can often provide further insights into the molecular conformation and electronic environment.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (C=O) | 178.5 | 175.2 |
| ¹³C (C5) | 55.2 | 53.8 |
| ¹³C (C4) | 38.1 | 36.5 |
| ¹³C (C2) | 45.9 | 44.1 |
| ¹H (H5) | 4.1 | 3.9 |
This is a hypothetical data table for illustrative purposes and represents a small selection of the nuclei.
The good correlation between the calculated and hypothetical experimental data would lend confidence to the accuracy of the computationally determined molecular structure and electronic properties of 3-Pyrrolidinone, 5-methyl-, HCl.
Mechanistic Biological Investigations of 3 Pyrrolidinone,5 Methyl ,hcl and Its Derivatives Exclusively in Vitro and in Silico
Enzyme Inhibition Mechanism Studies (In Vitro Biochemical Assays)
The pyrrolidine (B122466) and pyrrolidinone scaffolds are key components in the design of various enzyme inhibitors. In vitro biochemical assays on derivatives offer valuable information on their inhibitory mechanisms.
Kinetic studies are fundamental to understanding the dynamics of enzyme inhibition, revealing whether an inhibitor binds reversibly or irreversibly, and whether it competes with the substrate. For instance, studies on pyrrolidine-based inhibitors targeting glycosidases have elucidated their mechanism of action. Analogues of pochonicine, which feature a pyrrolidine ring, have been shown to be potent inhibitors of β-N-acetylhexosaminidases (β-HexNAcases). The inhibitory activity is highly dependent on the stereochemistry of the pyrrolidine ring and the presence of specific functional groups, such as an N-acetylamino group, which is thought to mimic the natural substrate's transition state in the enzyme's active site. nih.gov
Table 1: Illustrative Enzyme Inhibition Data for Pyrrolidine Derivatives This table presents data from various studies on different pyrrolidinone derivatives to illustrate the range of enzyme inhibitory activities and is not specific to 3-Pyrrolidinone (B1296849), 5-methyl-, HCl.
| Derivative Class | Target Enzyme | Inhibition Data (e.g., IC50) | Reference |
|---|---|---|---|
| Pochonicine Analogues | β-N-Acetylhexosaminidases | Varies by stereoisomer | nih.gov |
| Functionalized Pyrrolidines | α-Mannosidase I and II | Dependent on polar and aromatic features | nih.gov |
X-ray crystallography of enzyme-inhibitor complexes provides atomic-level details of the binding interactions, guiding further drug design and optimization. For the pyrrolidine class of compounds, co-crystallization studies have been instrumental. For example, the development of pyrrolidine-5,5-trans-lactam inhibitors of the hepatitis C virus NS3 protease heavily relied on the use of X-ray crystal structure determination of ligand-protein complexes to optimize substituents on the pyrrolidine and lactam nitrogens. nih.gov
In another study, the configurations of newly synthesized chiral centers in pyrrolidine analogues of pochonicine were unambiguously confirmed by X-ray crystallographic analysis of the compounds themselves. nih.gov Furthermore, the crystal structures of enaminone-based pyrrolidinylpropiophenones have been determined, providing detailed molecular insights. mdpi.com These examples underscore the power of co-crystallization in validating binding modes predicted by in silico models and in revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent enzyme inhibition. While a co-crystal structure of 3-Pyrrolidinone, 5-methyl-, HCl with a target enzyme is not available, these studies on related structures demonstrate the feasibility and importance of such investigations.
Receptor Binding Profile Analysis (In Vitro Radioligand Binding Assays)
Radioligand binding assays are a cornerstone for characterizing the interaction of compounds with various receptors, providing data on affinity (K_i or K_d) and receptor density (B_max). A study on novel, conformationally constrained pyrrolidone derivatives as ligands for the 5-HT_3 receptor utilized [³H]granisetron specific binding assays in rat cortical membranes. nih.gov This research identified a quinuclidine (B89598) derivative of the pyrrolidone scaffold with subnanomolar affinity, comparable to the reference ligand granisetron. nih.gov Such studies are crucial for determining the selectivity of a compound by screening it against a panel of different receptors, a process often referred to as receptorome screening. portico.orgbohrium.com The affinity and selectivity profile of a compound is critical for understanding its potential therapeutic applications and off-target effects.
Table 2: Example of Receptor Binding Affinity for a Pyrrolidone Derivative This table is based on data for a specific series of pyrrolidone derivatives targeting the 5-HT3 receptor and is not directly representative of 3-Pyrrolidinone, 5-methyl-, HCl.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| (S)-7i (a quinuclidine-pyrrolidone derivative) | 5-HT3 | Subnanomolar | nih.gov |
Molecular Mechanism of Cellular Pathway Modulation (In Vitro Cell-Free Systems)
In vitro cell-free systems are powerful tools for dissecting the molecular mechanisms by which a compound modulates cellular pathways, as they allow for the study of specific biochemical reactions in a controlled environment, free from the complexities of a living cell. While specific studies utilizing cell-free systems for 3-Pyrrolidinone, 5-methyl-, HCl or its close derivatives are not prominent in the literature, research on the related compound N-methyl-2-pyrrolidone (NMP) provides insights into its potential for cellular pathway modulation. NMP has been shown to be a bioactive anti-inflammatory compound that increases the expression of the transcription factor Krüppel-like factor 2 (KLF2). nih.gov In monocytes and endothelial cells, NMP treatment led to increased KLF2 levels and a reduction in pro-inflammatory cytokines and adhesion molecules. nih.gov Although this study was not conducted in a cell-free system, it points to a specific molecular pathway that could be further investigated using such a setup to elucidate the direct interactions between the compound and the components of the KLF2 signaling cascade.
Structure-Activity Relationship (SAR) Derivation for Mechanistic Understanding
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, thereby guiding the design of more potent and selective compounds. For pyrrolidine and pyrrolidinone derivatives, several SAR studies have been conducted.
In the context of α-mannosidase inhibition, virtual screening and QSAR analysis of functionalized pyrrolidine derivatives suggested that the presence of polar groups on the van der Waals surface and the inclusion of aromatic rings, which provide hydrophobicity, are important for activity. nih.gov Docking studies further revealed that the flexibility of the molecule allows the aromatic ring to orient into a hydrophobic cavity for π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. nih.gov
For the 5-HT_3 receptor ligands based on the pyrrolidone structure, SAR studies indicated that the functional behavior (agonist versus antagonist activity) is influenced by the structural features of both the azabicyclo moiety and the heteroaromatic portion of the molecules. nih.gov Qualitative and quantitative structure-affinity relationship analyses were also performed to identify key features for ligand-receptor interaction. nih.gov
A study on quinoxaline (B1680401) analogues with a pyrrolidine ring designed to bind to HCV-IRES RNA highlighted the importance of specific modifications to the pyrrolidine ring in shifting binding selectivity from DNA to RNA. acs.org These examples demonstrate a common theme in the SAR of pyrrolidinone derivatives: the core scaffold provides a template that can be decorated with various functional groups to achieve specific interactions with biological targets, and the stereochemistry of the pyrrolidine ring is often a critical determinant of activity.
Future Perspectives and Emerging Research Directions for 3 Pyrrolidinone,5 Methyl ,hcl
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of eco-friendly solvents, catalysts, and reaction conditions. rsc.orgvjol.info.vn The synthesis of polysubstituted 2-pyrrolidinones has been achieved under catalyst and solvent-free conditions, utilizing multicomponent reactions (MCRs) at room temperature, which offers benefits such as high atom economy, reduced waste, and shorter reaction times. tandfonline.comtandfonline.com
Future research into the synthesis of 3-Pyrrolidinone (B1296849), 5-methyl-, HCl could focus on adapting these green methodologies. Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to increase synthetic efficiency and align with green chemistry principles in the synthesis of pyrrolidine (B122466) derivatives. nih.gov
Ultrasound-Promoted Synthesis: The use of ultrasound in conjunction with green catalysts, such as citric acid in ethanol, has been reported for the synthesis of substituted 3-pyrrolin-2-ones, providing a clean reaction profile and excellent yields. rsc.org
Catalyst-Free and Solvent-Free Reactions: Grinding and neat reaction conditions have been successfully employed for the synthesis of novel 2-pyrrolidinone analogs, presenting an economical and environmentally friendly approach. tandfonline.comtandfonline.com
| Green Synthesis Approach | Key Advantages | Potential for 3-Pyrrolidinone, 5-methyl-, HCl |
| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, improved purity. | Potentially rapid and efficient synthesis with reduced energy consumption. |
| Ultrasound-Promoted Synthesis | Enhanced reaction kinetics, milder conditions, often higher yields. | A low-energy method that could be combined with green catalysts. |
| Catalyst-Free and Solvent-Free Reactions | High atom economy, minimal waste, operational simplicity. | An ideal green approach, minimizing the use of hazardous substances. |
Exploration of Novel Catalytic Roles
The pyrrolidine scaffold is a cornerstone of organocatalysis, with chiral pyrrolidine derivatives being highly effective in a wide range of asymmetric transformations. mdpi.com These catalysts often operate via enamine or iminium ion intermediates, enabling highly stereoselective bond formations.
Future research should investigate the potential of 3-Pyrrolidinone, 5-methyl-, HCl and its derivatives as organocatalysts. Areas of interest include:
Asymmetric Aldol (B89426) and Michael Reactions: Proline and its derivatives are well-known catalysts for these fundamental carbon-carbon bond-forming reactions. mdpi.com Investigating the catalytic activity of 5-methyl-3-pyrrolidinone derivatives in these reactions could lead to the development of new, efficient catalysts.
Bifunctional Catalysis: The introduction of additional functional groups onto the 5-methyl-3-pyrrolidinone core could lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile, thereby enhancing reactivity and selectivity.
Photoredox Catalysis: The integration of the pyrrolidinone structure with photoredox active moieties could open up new avenues in light-mediated organic synthesis.
Integration into Advanced Materials and Nanoscience (Non-Biological)
Polymers containing pyrrolidone side chains have garnered significant interest due to their unique properties and applications. acs.orgacs.org For instance, Poly(N-vinylpyrrolidone) (PNVP) is a well-known water-soluble polymer with a wide range of applications. acs.org Research into pyrrolidone-based polymers has explored their thermoresponsive behavior and their ability to interact with other molecules. acs.orgresearchgate.net
Future research could explore the incorporation of 3-Pyrrolidinone, 5-methyl-, HCl into novel polymeric materials. Potential research directions include:
Stimulus-Responsive Polymers: The synthesis of polymers with 5-methyl-3-pyrrolidinone side chains could lead to new materials with tunable properties, such as thermo- or pH-responsiveness. researchgate.net
Functional Coatings and Membranes: The polarity and hydrogen-bonding capabilities of the pyrrolidinone ring could be exploited in the development of functional coatings with specific adhesion or separation properties.
Nanoparticle Functionalization: The pyrrolidinone moiety could be used to functionalize the surface of nanoparticles, enhancing their stability and dispersibility in various media.
Expansion of Mechanistic Biological Probing (In Vitro and In Silico Only)
While the prompt excludes in vivo studies, significant opportunities exist to explore the biological potential of 3-Pyrrolidinone, 5-methyl-, HCl through in vitro and in silico methods. A variety of pyrrolidinone derivatives have been investigated for their biological activities, including anti-inflammatory and enzyme inhibitory properties. nih.govnih.gov
Future research in this area should focus on:
In Silico Docking and Molecular Dynamics Simulations: Computational studies can predict the binding affinity of 3-Pyrrolidinone, 5-methyl-, HCl and its derivatives to various biological targets. nih.govacs.org This can help to identify potential therapeutic applications and guide the design of more potent analogs.
In Vitro Enzyme Inhibition Assays: Based on the findings from in silico studies, in vitro assays can be conducted to determine the inhibitory activity of the compound against specific enzymes. For example, pyrrolidinone derivatives have been identified as inhibitors of enzymes like autotaxin. nih.gov
Mechanistic Studies: Investigating the mechanism of action at a molecular level through techniques such as X-ray crystallography of ligand-protein complexes can provide valuable insights for structure-based drug design. Quantum chemical studies can also elucidate reaction mechanisms involving pyrrolidinone derivatives. rsc.org
| Research Method | Objective | Potential Application for 3-Pyrrolidinone, 5-methyl-, HCl |
| In Silico Docking | Predict binding modes and affinities to biological targets. | Identify potential protein targets and guide lead optimization. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound with its target. | Understand the stability of the ligand-protein complex and key interactions. |
| In Vitro Enzyme Assays | Quantify the inhibitory potency against specific enzymes. | Validate computational predictions and determine biological activity. |
| Mechanistic Studies | Elucidate the molecular mechanism of action. | Provide a rational basis for the design of improved derivatives. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of 5-methyl-3-pyrrolidinone hydrochloride?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with certified reference standards (e.g., calibration solutions and powders) to verify purity . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed to confirm molecular structure. For example, compare observed peaks in -NMR with expected chemical shifts for pyrrolidinone derivatives, ensuring alignment with theoretical predictions.
Q. What safety protocols are critical for handling 5-methyl-3-pyrrolidinone hydrochloride in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications for similar pyrrolidine hydrochlorides, which include:
- Oral toxicity (H302) : Use personal protective equipment (PPE) such as gloves and lab coats.
- Skin/eye irritation (H315/H319) : Implement fume hoods for synthesis steps involving volatile HCl byproducts .
- Storage : Store in airtight containers at controlled room temperature (20–25°C) to prevent degradation.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cytotoxicity of 5-methyl-3-pyrrolidinone hydrochloride in cancer cell lines?
- Methodological Answer :
- Cell Models : Use human tumor cell lines (e.g., HepG2 for hepatocarcinoma, MCF-7 for breast adenocarcinoma) and non-tumor controls, as demonstrated for structurally related thiadiazole derivatives .
- Assay Design : Conduct dose-response studies to calculate IC values via MTT assays. Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility.
- Data Analysis : Apply two-way ANOVA with Dunnett’s post-hoc test using software like GraphPad Prism to compare treatment groups against controls .
Q. What strategies resolve contradictions in spectroscopic data during the synthesis of 5-methyl-3-pyrrolidinone derivatives?
- Methodological Answer :
- Structural Confirmation : Use X-ray crystallography to resolve ambiguities in stereochemistry or regiochemistry. For unstable intermediates, employ computational modeling (DFT calculations) to predict NMR/MS profiles .
- Reproducibility : Standardize reaction conditions (e.g., HCl concentration, temperature) to minimize variability, as seen in pyrrolidine salt synthesis protocols .
Q. How can the anti-inflammatory or cardioprotective potential of 5-methyl-3-pyrrolidinone derivatives be systematically assessed?
- Methodological Answer :
- In Vitro Models : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures.
- Cardioprotection : Use isolated cardiomyocyte assays to measure calcium handling or oxidative stress markers (e.g., ROS levels). Reference methodologies from thiadiazole studies, which combine diuretic and cardioprotective assays .
Data Analysis and Reporting
Q. What statistical approaches ensure robust interpretation of pharmacological data for 5-methyl-3-pyrrolidinone derivatives?
- Methodological Answer :
- Normalization : Express cytotoxicity data as percentage viability relative to vehicle-treated controls.
- Error Reporting : Include standard deviation (SD) or standard error of the mean (SEM) for triplicate measurements.
- Graphical Presentation : Use dose-response curves with non-linear regression to visualize IC trends, as shown in cytotoxicity studies for related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
